

# A Comparative Guide to the Cross-Reactivity Profile of Dasatinib

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## Compound of Interest

Compound Name: B 109

Cat. No.: B15605065

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This guide provides an objective comparison of the kinase inhibitor Dasatinib, focusing on its cross-reactivity profile against other kinases. As the specific inhibitor "B 109" could not be identified in public databases, this document uses the well-characterized, multi-targeted inhibitor Dasatinib as a primary example to illustrate the principles of kinase selectivity profiling. For comparative context, data for the more selective first-generation inhibitor, Imatinib, is also presented.

Dasatinib is a potent second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] While highly effective against its primary target, the BCR-ABL fusion protein, Dasatinib is known for its broad-spectrum activity, inhibiting a wide range of other kinases.[2][3] This promiscuity can lead to both beneficial off-target effects and adverse events, making a thorough understanding of its cross-reactivity essential for both therapeutic and research applications.[4][5]

## Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically assessed using large-scale screening assays that measure its binding affinity or inhibitory activity against a panel of hundreds of kinases. The data below, summarized from kinome-wide binding assays, compares the dissociation constants (Kd) for Dasatinib and Imatinib against key on- and off-target kinases. A lower Kd value signifies a higher binding affinity.

Target Kinase	Kinase Family	Dasatinib Kd (nM)	Imatinib Kd (nM)	Rationale for Inclusion
ABL1	Tyrosine Kinase	0.3 - 0.8	25 - 38	Primary on-target (BCR-ABL)[2]
SRC	Tyrosine Kinase	< 0.5	> 10,000	Key Dasatinib on-target[2][6]
LCK	Tyrosine Kinase	< 0.5	> 10,000	Key Dasatinib on-target (SFK) [7]
LYN	Tyrosine Kinase	< 1.0	> 10,000	Key Dasatinib on-target (SFK) [7]
c-KIT	Tyrosine Kinase	1.1 - 5.0	59 - 120	On-target for both, Imatinib primary[2][6]
PDGFR $\beta$	Tyrosine Kinase	1.1 - 2.0	65 - 80	On-target for both, Imatinib primary[2][6]
EPHA2	Tyrosine Kinase	1.7	> 10,000	Common Dasatinib off-target[8]
VEGFR2 (KDR)	Tyrosine Kinase	8.0	3,100	Common off-target for TKIs[9]
p38 $\alpha$ (MAPK14)	Ser/Thr Kinase	30	> 10,000	Example of Ser/Thr off-target[10]
DDR1	Tyrosine Kinase	1.6	2,400	Validated off-target[3]
RIPK2	Ser/Thr Kinase	26	> 10,000	Example of Ser/Thr off-target

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Note: K<sub>d</sub> values are compiled from multiple sources and can vary based on assay conditions and whether the kinase is in a phosphorylated or non-phosphorylated state.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#)

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## Experimental Protocols

The quantitative data presented in this guide is primarily generated using large-scale biochemical assays. The KINOMEScan® platform is a widely used method for profiling kinase inhibitors and serves as a representative example of the experimental methodology.[\[13\]](#)[\[14\]](#)

### KINOMEScan® Competition Binding Assay Protocol

This assay quantifies the binding interactions between a test compound (e.g., Dasatinib) and a comprehensive panel of human kinases. The principle is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase active site.[\[12\]](#)

Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized support is then measured using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.[\[12\]](#)[\[15\]](#)

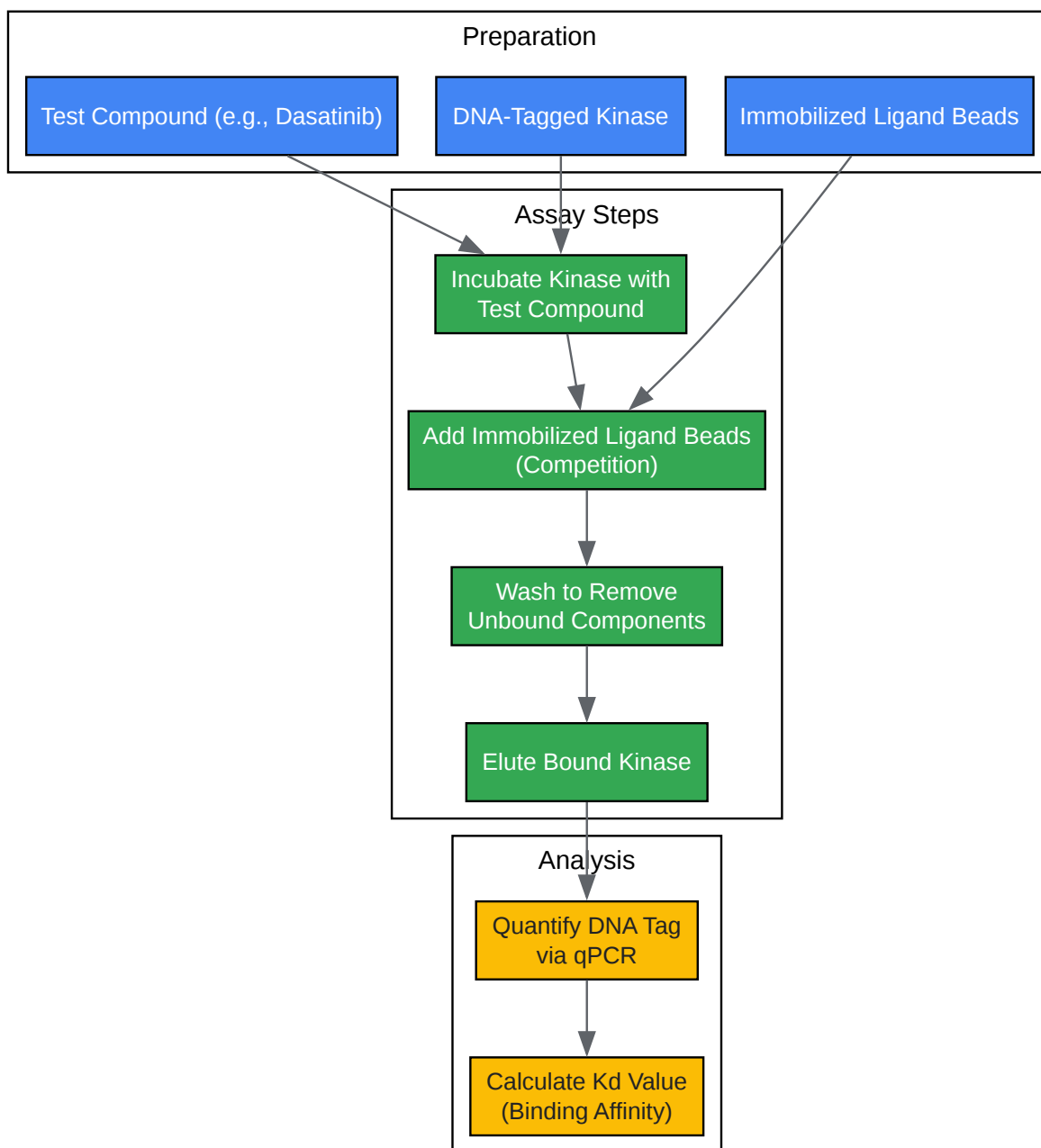
Generalized Workflow:

- **Reagent Preparation:** A panel of DNA-tagged human kinases is prepared. A broad-spectrum kinase ligand is immobilized on a solid support (e.g., beads).

- **Competition Assay:** The test compound is incubated in solution with a specific kinase from the panel.
- **Binding to Support:** The ligand-immobilized beads are added to the kinase-compound mixture. The mixture is incubated to allow for binding equilibrium to be reached. Kinases that are not bound by the test compound will bind to the immobilized ligand.
- **Washing:** Unbound kinase and test compound are removed by washing the beads.
- **Elution and Quantification:** The kinase-DNA conjugate that remains bound to the beads is eluted. The amount of the DNA tag is quantified using qPCR.
- **Data Analysis:** The amount of kinase bound to the support in the presence of the test compound is compared to a DMSO control. The results are used to calculate the percentage of control (%Ctrl) and subsequently, the dissociation constant ( $K_d$ ), which represents the binding affinity of the compound for the kinase.

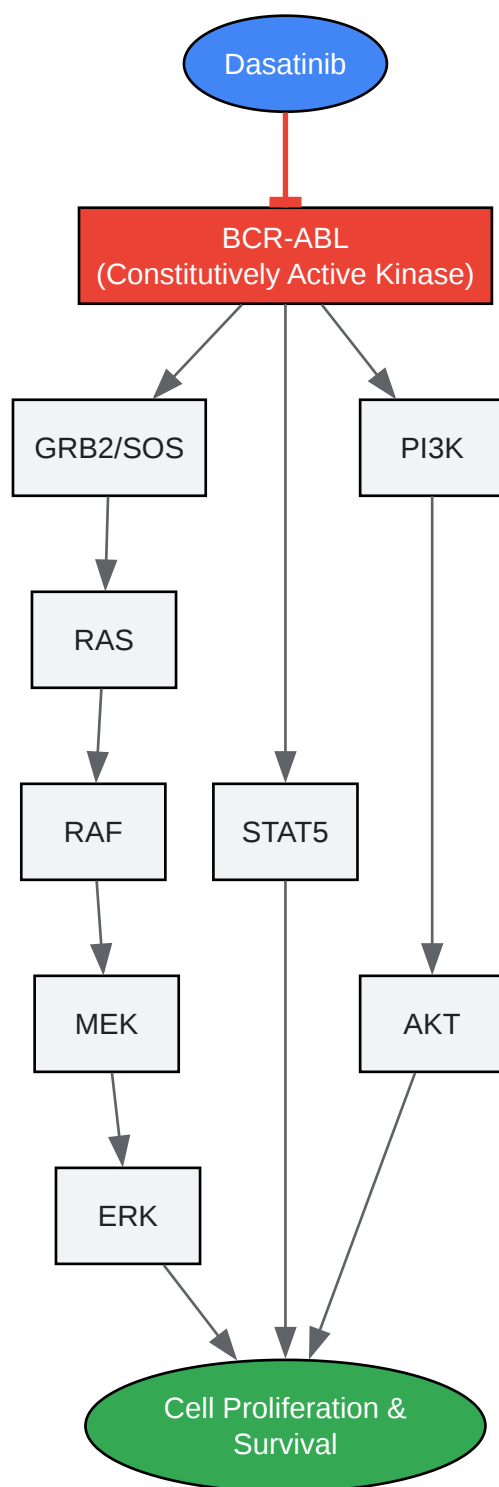
## Mandatory Visualization

The following diagrams illustrate the experimental workflow and relevant signaling pathways.



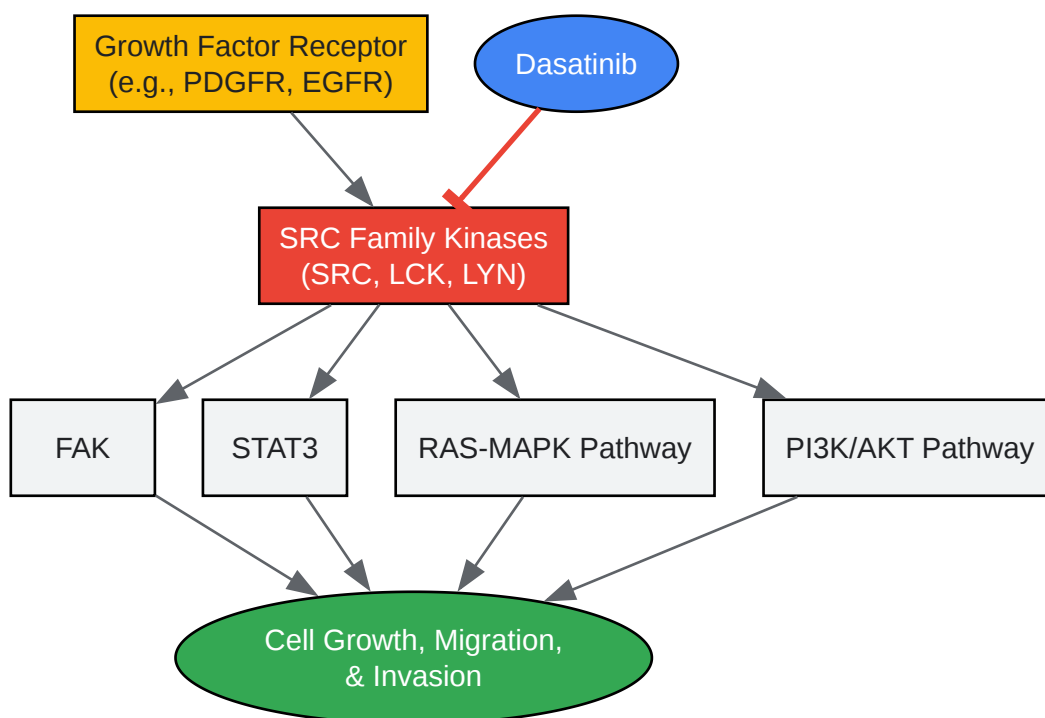
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Caption: Generalized workflow for a KINOMEScan® competitive binding assay.



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Caption: Inhibition of the BCR-ABL signaling cascade by Dasatinib.[16]



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Caption: Overview of SRC family kinase signaling and its inhibition by Dasatinib.[16]

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